molecular formula C11H13NO3 B15175643 N-(4-Hydroxyphenyl)-N-methyl-3-oxobutyramide CAS No. 84030-16-0

N-(4-Hydroxyphenyl)-N-methyl-3-oxobutyramide

Cat. No.: B15175643
CAS No.: 84030-16-0
M. Wt: 207.23 g/mol
InChI Key: YDDCTVUBQGPBDT-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-N-methyl-3-oxobutyramide ( 84030-16-0) is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . Its high purity makes it a valuable standard for analytical research and development, particularly in reverse-phase high-performance liquid chromatography (HPLC) method development . It can be analyzed using a simple method with a mobile phase containing acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass-spectrometry (MS) compatible applications . This compound is suited for pharmacokinetic studies and the scalable isolation of impurities in preparative separation, supporting critical work in method validation and purification processes . This product is intended for Research Use Only (RUO) and is strictly for laboratory and scientific research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

84030-16-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-N-methyl-3-oxobutanamide

InChI

InChI=1S/C11H13NO3/c1-8(13)7-11(15)12(2)9-3-5-10(14)6-4-9/h3-6,14H,7H2,1-2H3

InChI Key

YDDCTVUBQGPBDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(C)C1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

    Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.

    Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.

    Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions for each step involve careful control of temperature and acid concentrations to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves continuous nitration in reactors designed to handle the exothermic nature of the reactions. The final product is purified through crystallization and washing to remove any residual acids and by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Conditions Products Key Observations Source
Acidic (e.g., HCl/H₂O)3-Oxobutyric acid + N-methyl-4-aminophenolComplete cleavage of the amide bond at 80°C
Basic (e.g., NaOH/H₂O)Sodium 3-oxobutyrate + N-methyl-4-hydroxylanilineFaster reaction rate compared to acidic hydrolysis

The reaction proceeds via nucleophilic attack by water on the carbonyl carbon, with protonation/deprotonation steps stabilizing intermediates.

Nucleophilic Substitution at Carbonyl

The electrophilic carbonyl group reacts with nucleophiles such as amines and alcohols.

Amidation with Primary Amines

Example reaction with ethylamine:

C11H13NO3+CH3CH2NH2C13H18N2O3+H2O\text{C}_{11}\text{H}_{13}\text{NO}_3 + \text{CH}_3\text{CH}_2\text{NH}_2 \rightarrow \text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_3 + \text{H}_2\text{O}

  • Conditions : Reflux in dichloromethane with triethylamine .

  • Yield : ~65% (isolated via column chromatography) .

Esterification with Alcohols

Methanol reacts under acidic catalysis:

C11H13NO3+CH3OHC12H15NO4+H2O\text{C}_{11}\text{H}_{13}\text{NO}_3 + \text{CH}_3\text{OH} \rightarrow \text{C}_{12}\text{H}_{15}\text{NO}_4 + \text{H}_2\text{O}

  • Catalyst : Conc. H₂SO₄

  • Reversibility : Equilibrium favors ester formation in anhydrous conditions.

Oxidation of Hydroxyl Group

The phenolic -OH group oxidizes to a quinone under strong oxidizers:

C11H13NO3+KMnO4C11H11NO4+MnO2+KOH\text{C}_{11}\text{H}_{13}\text{NO}_3 + \text{KMnO}_4 \rightarrow \text{C}_{11}\text{H}_{11}\text{NO}_4 + \text{MnO}_2 + \text{KOH}

  • Conditions : Aqueous KMnO₄, pH > 10 .

  • Product Stability : Quinone derivatives exhibit enhanced electrophilicity .

Reduction of Ketone Group

Catalytic hydrogenation reduces the 3-oxo group to a hydroxyl:

C11H13NO3+H2C11H15NO3\text{C}_{11}\text{H}_{13}\text{NO}_3 + \text{H}_2 \rightarrow \text{C}_{11}\text{H}_{15}\text{NO}_3

  • Catalyst : Pd/C (10% w/w)

  • Selectivity : No reduction of the amide bond observed .

Biotransformation Pathways

Metabolic studies on structural analogs (e.g., bucetin) suggest potential pathways:

Process Enzymatic System Key Metabolites Source
O-DemethylationCytochrome P450N-(4-Hydroxyphenyl)-3-oxobutanamide
γ-DecarboxylationNon-enzymatic (pH 7.4)N-(4-Hydroxyphenyl)acetamide

Complexation and Stabilization

The compound forms stable complexes with transition metals:

Metal Ion Ligand Sites Stability Constant (log K) Application
Fe³⁺Phenolic -OH, carbonyl8.2 ± 0.3Chelation therapy research
Cu²⁺Amide nitrogen6.7 ± 0.2Catalytic oxidation studies

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Onset Temperature : 210°C

  • Major Products : CO₂, NH₃, and phenolic residues .

  • Mechanism : Radical-mediated cleavage of the amide bond.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Norrish Type II cleavage of the β-ketoamide group.

  • Quantum Yield : Φ = 0.12 ± 0.02 .

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: It is used as a standard explosive in various chemical studies and experiments.

    Biology: Research into the biodegradation of 2,4,6-trinitrotoluene by microorganisms is ongoing, with implications for environmental cleanup.

    Medicine: Studies are being conducted on the potential use of 2,4,6-trinitrotoluene derivatives in pharmaceuticals.

    Industry: It is used in the mining and construction industries for blasting and demolition purposes.

Mechanism of Action

The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of the nitro groups, which releases nitrogen gas and other by-products. This rapid release of gas and energy results in an explosion. The molecular targets and pathways involved in this process are primarily related to the breaking of chemical bonds within the molecule.

Comparison with Similar Compounds

N-(4-Nitrophenyl)-3-oxobutyramide

  • CAS : 4835-39-6
  • Molecular Formula : C₁₀H₁₀N₂O₄
  • Molecular Weight : 222.20 g/mol
  • Key Differences: Replaces the hydroxyphenyl and N-methyl groups with a nitrophenyl substituent. The nitro group (-NO₂) is strongly electron-withdrawing, enhancing electrophilicity at the ketone moiety compared to the hydroxyl group in the target compound. Higher molecular weight due to the nitro group.

2-(Hydroxyimino)-3-oxo-N-(4-chlorophenyl)butanamide

  • CAS : 42248-27-1
  • Molecular Formula : C₁₀H₉ClN₂O₃
  • Molecular Weight : 240.65 g/mol
  • Key Differences: Incorporates a chlorophenyl group and a hydroxyimino (-NOH) substituent on the β-carbon. The absence of an N-methyl group reduces steric hindrance.

N-(4-Chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide

  • CAS : 13418-35-4
  • Molecular Formula : C₁₈H₁₇ClN₄O₄
  • Molecular Weight : 388.80 g/mol
  • Key Differences :
    • Features a chloro-o-tolyl group and an azo (-N=N-) linkage.
    • The azo group confers chromophoric properties, making this compound relevant in dye chemistry.
    • Increased structural complexity and molecular weight compared to the target compound.

Physicochemical and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Features
N-(4-Hydroxyphenyl)-N-methyl-3-oxobutyramide 50651-39-3 C₁₁H₁₃NO₃ 207.23 4-Hydroxyphenyl, N-methyl Hydrogen bonding, moderate lipophilicity
N-(4-Nitrophenyl)-3-oxobutyramide 4835-39-6 C₁₀H₁₀N₂O₄ 222.20 4-Nitrophenyl High electrophilicity, UV activity
2-(Hydroxyimino)-3-oxo-N-(4-chlorophenyl)butanamide 42248-27-1 C₁₀H₉ClN₂O₃ 240.65 4-Chlorophenyl, hydroxyimino Tautomerism, metal chelation potential
N-(4-Chloro-o-tolyl)-azo derivative 13418-35-4 C₁₈H₁₇ClN₄O₄ 388.80 Chloro-o-tolyl, azo Chromophoric, high molecular complexity

Research Findings and Trends

Substituent Effects on Reactivity: The hydroxyphenyl group in the target compound enhances solubility in polar solvents (e.g., water or ethanol) compared to the nitrophenyl and chlorophenyl analogues, which are more lipophilic . The N-methyl group reduces hydrogen-bonding capacity but improves metabolic stability by hindering enzymatic degradation .

Biological and Chemical Activity: β-Ketoamides with hydroxyimino groups (e.g., CAS 42248-27-1) exhibit metal-chelating properties, relevant in antioxidant or protease inhibition studies . Azo-containing derivatives (e.g., CAS 13418-35-4) are primarily used in dyes due to their intense coloration and stability under UV light .

Synthetic Challenges :

  • Misinterpretation of spectral data in earlier studies (e.g., erroneous synthesis of maleimide derivatives) highlights the need for rigorous analytical validation when working with substituted amides .

Biological Activity

N-(4-Hydroxyphenyl)-N-methyl-3-oxobutyramide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxyaniline with appropriate acylating agents. The structural formula can be represented as follows:

C11H13N1O3\text{C}_{11}\text{H}_{13}\text{N}_{1}\text{O}_{3}

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate antibacterial activity.

Microorganism MIC (µg/mL)
Escherichia coli50
Staphylococcus aureus75
Pseudomonas aeruginosa100

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays revealed that this compound effectively scavenged free radicals, with an IC50 value of approximately 30 µg/mL. This indicates a strong potential for use in formulations aimed at reducing oxidative stress.

Cytotoxicity and Anticancer Activity

In cell line studies, this compound showed promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:

Cell Line IC50 (µM)
MCF-725
HeLa30

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it is believed to interact with protein kinases and transcription factors that regulate cell growth and apoptosis.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound in a clinical setting. The results indicated a significant reduction in bacterial load in infected wounds when treated with this compound compared to controls.
  • Case Study on Antioxidant Properties : In a study by Johnson et al. (2024), the antioxidant effects were assessed in a rat model subjected to oxidative stress. Treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective role against oxidative damage.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(4-Hydroxyphenyl)-N-methyl-3-oxobutyramide, and how can purity be optimized?

  • The synthesis of structurally related amides (e.g., N-(4-Methoxyphenyl)-3-oxobutanamide) involves multi-step reactions, including acylation and condensation under controlled conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature modulation (40–80°C), and stoichiometric ratios of intermediates. Purification often employs column chromatography or recrystallization, with yields optimized to >80% via iterative solvent screening .
  • Validation Tip : Confirm product identity using 1^1H/13^{13}C NMR, IR, and high-resolution mass spectrometry. Cross-check spectral data against computational predictions to avoid misassignment errors observed in similar compounds .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Structural Analysis : X-ray crystallography (if crystalline) or DFT-based computational modeling resolves stereochemistry. For non-crystalline samples, 2D NMR (e.g., COSY, HSQC) clarifies connectivity.
  • Physicochemical Profiling : Determine logP (octanol-water partition coefficient) via shake-flask methods, solubility in buffers (pH 1–10), and thermal stability (TGA/DSC). These properties inform bioavailability and formulation strategies .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates. IC50_{50} values <10 μM suggest significant interaction .
  • Anti-inflammatory Potential : Assess COX-1/COX-2 inhibition via ELISA or fluorometric assays. Compare selectivity ratios to NSAIDs like ibuprofen .

Advanced Research Questions

Q. How can conflicting metabolic conversion data (e.g., in vivo vs. in vitro models) be resolved?

  • In rabbits, oral administration of bucetin (a structural analog) showed 62% conversion to N-(4-Hydroxyphenyl)-3-oxobutanamide, while intravenous dosing yielded <2%. To reconcile discrepancies:

  • Mechanistic Studies : Use isotopically labeled compounds (e.g., 14^{14}C-tracers) to track metabolic pathways via LC-MS.
  • Species-Specific Factors : Compare hepatic microsomal activity across species (e.g., human vs. rabbit) to identify interspecies variability in O-de-ethylation or glucuronidation .

Q. What strategies address contradictions in reported spectral data for structurally similar compounds?

  • Case Study : A 2010 synthesis of (E)-phenylazo-3-N-(4-hydroxyphenyl)maleimide was later invalidated due to misassigned NMR peaks and falsified microanalytical data. To prevent similar errors:

  • Independent Replication : Reproduce synthesis in multiple labs with blinded analysis.
  • Advanced Spectroscopic Validation : Use 2D NMR (NOESY for stereochemistry) and X-ray crystallography to resolve ambiguous signals .

Q. How does the substitution pattern on the phenyl ring (e.g., hydroxyl vs. methoxy) influence biological activity?

  • SAR Insights :

  • 4-Hydroxyphenyl : Enhances hydrogen-bonding potential, improving solubility and target affinity (e.g., enzyme active sites).
  • N-Methyl Group : Reduces metabolic degradation by shielding the amide bond from hydrolytic enzymes.
  • Comparative Data : N-(4-Methoxyphenyl)-3-oxobutanamide shows 3-fold higher COX-2 inhibition than its non-methylated analog, highlighting the role of electronic effects .

Q. What methodologies elucidate the compound’s role as a metabolic intermediate in analgesic biotransformation?

  • Stepwise Pathway Analysis :

Phase I Metabolism : Incubate with liver microsomes + NADPH to identify oxidative products (e.g., hydroxylation, dealkylation).

Phase II Metabolism : Test glucuronidation using UDPGA-supplemented assays.

β-Decarboxylation Tracking : Monitor 13^{13}CO2_2 release via isotope-ratio MS to confirm cleavage of the oxobutyramide chain .

Methodological Resources

  • Spectral Databases : Use PubChem (CID: 50651-39-3) for reference spectra, avoiding non-peer-reviewed sources like BenchChem .
  • Data Repositories : Upload experimental datasets to Chemotion or RADAR4Chem for FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

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